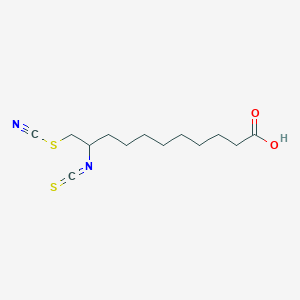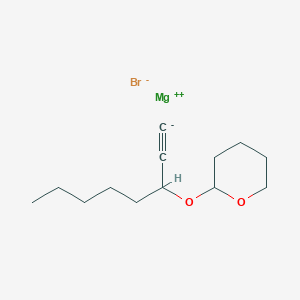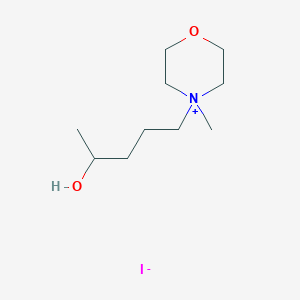![molecular formula C19H33IN2O2 B14582521 1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide CAS No. 61360-21-2](/img/structure/B14582521.png)
1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core This compound is known for its unique structural features, which include a dodecyloxy group and a hydroxyimino group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by treating pyridine with an alkylating agent such as methyl iodide.
Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced through an etherification reaction, where a dodecyl alcohol reacts with a suitable leaving group on the pyridinium ring.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced via an oximation reaction, where a suitable aldehyde or ketone reacts with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide involves its interaction with cellular membranes and enzymes. The dodecyloxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers, while the hydroxyimino group can form hydrogen bonds with target molecules. These interactions can disrupt cellular processes and inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium iodide: Lacks the dodecyloxy and hydroxyimino groups, making it less lipophilic and less reactive.
1-(Carboxymethyl)-2-((hydroxyimino)methyl)pyridin-1-ium bromide: Contains a carboxymethyl group instead of a dodecyloxy group, affecting its solubility and reactivity.
Uniqueness
1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide is unique due to its combination of a long alkyl chain (dodecyloxy group) and a reactive hydroxyimino group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61360-21-2 |
|---|---|
Molecular Formula |
C19H33IN2O2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[[1-(dodecoxymethyl)pyridin-1-ium-3-yl]methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C19H32N2O2.HI/c1-2-3-4-5-6-7-8-9-10-11-15-23-18-21-14-12-13-19(17-21)16-20-22;/h12-14,16-17H,2-11,15,18H2,1H3;1H |
InChI Key |
IJKUSRKIACMBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC[N+]1=CC=CC(=C1)C=NO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
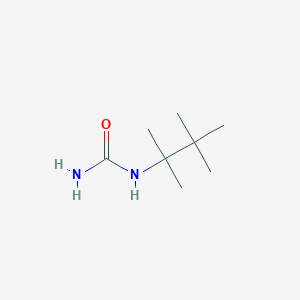
![3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane](/img/structure/B14582447.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B14582453.png)
![2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione](/img/structure/B14582458.png)
![3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14582472.png)
![2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene](/img/structure/B14582480.png)
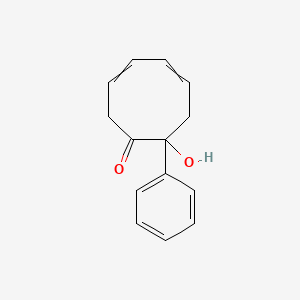
![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)
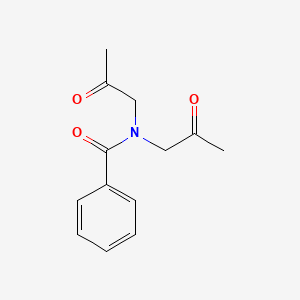
![1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14582503.png)
